molecular formula C6H4BrClN2O B1445627 5-Bromo-6-chloropicolinamide CAS No. 1805577-13-2

5-Bromo-6-chloropicolinamide

Cat. No. B1445627
M. Wt: 235.46 g/mol
InChI Key: DXOMURDKCOWQND-UHFFFAOYSA-N
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Description

“5-Bromo-6-chloropicolinamide” is a chemical compound that has been gaining interest in the fields of research and industrial applications. It is a derivative of picolinic acid .

Scientific Research Applications

Anti-infective Properties and Receptor Binding

5-Bromo-6-chloropicolinamide demonstrates significant potential in anti-infective applications. A study on compounds derived from the Jamaican sponge Smenospongia aurea, including derivatives of 5-Bromo-6-chloropicolinamide, highlighted their antimalarial and antimycobacterial activity. Additionally, these compounds showed activity against the Plasmodium enzyme plasmepsin II and displayed affinity for human serotonin 5-HT(2) receptor subtypes, indicating their relevance in neurochemical research (Hu et al., 2002).

Environmental Impact Studies

Research has been conducted to understand the environmental impact of substances related to 5-Bromo-6-chloropicolinamide. For instance, a study examined the effect of bromide ion on haloacetic acid species resulting from the chlorination and chloramination of waters containing aquatic humic substances. This is relevant for understanding the environmental fate of halogenated compounds like 5-Bromo-6-chloropicolinamide (Cowman & Singer, 1996).

Electrocatalytic Synthesis

There's significant interest in the electrocatalytic synthesis of compounds related to 5-Bromo-6-chloropicolinamide. A study explored the electrosynthesis of 6-aminonicotinic acid by reducing related halides in the presence of CO2, which is a key area in the field of green chemistry and sustainable synthesis methods (Gennaro et al., 2004).

Herbicide Development

The development of herbicides is another significant application. Studies have investigated the efficacy of compounds similar to 5-Bromo-6-chloropicolinamide, such as 5-bromo-3-sec-butyl-6-methyluracil (bromacil), in controlling various plant species. This research provides insights into the potential agricultural applications of 5-Bromo-6-chloropicolinamide and related compounds (Bovey et al., 1969).

properties

IUPAC Name

5-bromo-6-chloropyridine-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4BrClN2O/c7-3-1-2-4(6(9)11)10-5(3)8/h1-2H,(H2,9,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DXOMURDKCOWQND-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC(=C1Br)Cl)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4BrClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.46 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Bromo-6-chloropicolinamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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